

Unveiling Glanvillic Acid A: A Furan-Containing Polyketide from the Caribbean Sea

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Compound of Interest

Compound Name: *Glanvillic acid A*

Cat. No.: *B1247258*

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Glanvillic acid A, a novel furan-containing natural product, was first discovered and isolated from the marine sponge *Plakortis halichondrioides*. This discovery, emerging from the exploration of marine biodiversity in the Caribbean, has unveiled a molecule with a unique chemical architecture, sparking interest within the scientific community, particularly in the fields of natural product chemistry and drug development.

The origin of **Glanvillic acid A** lies within the complex symbiotic ecosystem of the *Plakortis halichondrioides* sponge, collected from the waters of the Dominican Republic. While the sponge itself is the source, it is widely believed that the true producers of many such complex molecules are the diverse communities of microorganisms residing within the sponge tissue. The intricate chemical structure of **Glanvillic acid A**, characterized by a substituted furan ring coupled to a carboxylic acid-bearing side chain, points towards a biosynthetic origin rooted in polyketide metabolism.

Discovery and Isolation

The initial isolation of **Glanvillic acid A** was reported by Quiñóà and colleagues in a 1999 publication in the *Journal of Natural Products*. The research team collected specimens of *Plakortis halichondrioides* and subjected them to a rigorous extraction and purification process to isolate novel bioactive compounds.

Experimental Protocol: Isolation and Structure Elucidation

The following outlines the general experimental workflow employed for the discovery of **Glanvillic acid A**:

1. Collection and Extraction:

- Specimens of the marine sponge *Plakortis halichondrioides* were collected by scuba diving in the Caribbean Sea.
- The collected sponge material was frozen to preserve its chemical integrity.
- The frozen sponge tissue was then homogenized and extracted with a polar solvent, typically methanol or a methanol/dichloromethane mixture, to draw out the secondary metabolites.

2. Solvent Partitioning:

- The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity. This typically involves partitioning the extract between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) and an aqueous phase.

3. Chromatographic Purification:

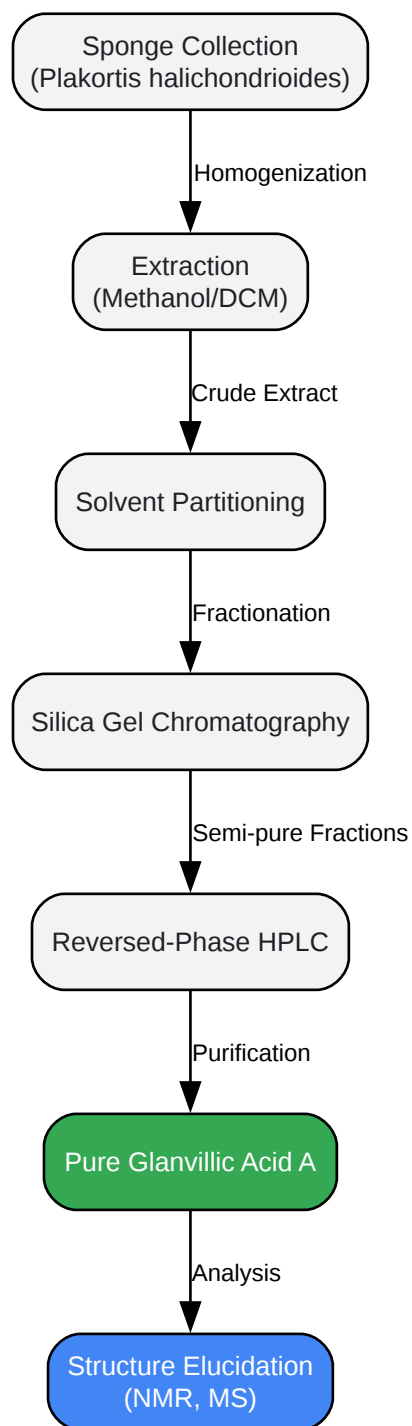
- The fraction containing **Glanvillic acid A** was further purified using a combination of chromatographic techniques.
- Silica Gel Chromatography: The extract was passed through a silica gel column, and fractions were eluted with a gradient of solvents of increasing polarity.
- High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were subjected to reversed-phase HPLC for final purification, yielding pure **Glanvillic acid A**.

4. Structure Elucidation:

- The molecular structure of **Glanvillic acid A** was determined using a suite of spectroscopic techniques:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

The logical workflow for the discovery and characterization of **Glanvillic acid A** is depicted in the following diagram:



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Figure 1: Experimental workflow for the isolation and characterization of **Glanvillic acid A**.

Chemical Structure and Properties

Glanvillic acid A possesses the molecular formula $C_{14}H_{18}O_4$. Spectroscopic data from NMR and mass spectrometry were crucial in piecing together its unique structure.

Spectroscopic Data	Key Findings
1H NMR	Revealed the presence of olefinic protons, methylene and methyl groups, and a proton adjacent to a carboxylic acid.
^{13}C NMR	Indicated the presence of 14 carbon atoms, including signals for a furan ring, a carboxylic acid, and an aliphatic chain.
Mass Spectrometry	Confirmed the molecular weight and provided information on the elemental composition through high-resolution mass spectrometry (HRMS).

Biosynthetic Origins: A Polyketide Pathway

While the precise biosynthetic pathway of **Glanvillic acid A** has not been fully elucidated, its chemical structure strongly suggests it is a product of polyketide synthesis. Polyketides are a large and diverse class of natural products synthesized by a set of enzymes known as polyketide synthases (PKS).

Metagenomic studies of the microbial community associated with *Plakortis halichondrioides* have revealed a high abundance and diversity of PKS genes. This finding supports the hypothesis that symbiotic microorganisms are the likely producers of **Glanvillic acid A**.

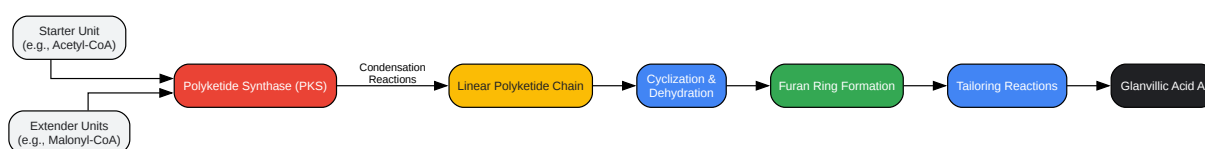
The biosynthesis is thought to proceed through the following general steps:

- **Chain Assembly:** The carbon backbone of **Glanvillic acid A** is assembled by the sequential condensation of small carboxylic acid units, such as acetate and propionate, by a Type I PKS

enzyme complex.

- **Furan Ring Formation:** The characteristic furan ring is likely formed through a series of enzymatic reactions, including cyclization and dehydration, on the growing polyketide chain. The biosynthesis of other furan-containing fatty acids in bacteria provides a potential model for this transformation.
- **Tailoring Reactions:** After the formation of the core structure, a series of tailoring enzymes may modify the molecule to produce the final **Glanvillic acid A** structure.

The proposed biosynthetic pathway can be visualized as follows:



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Figure 2: Proposed biosynthetic pathway for **Glanvillic acid A**.

In conclusion, the discovery of **Glanvillic acid A** from the Caribbean sponge *Plakortis halichondrioides* highlights the vast and largely untapped chemical diversity of marine ecosystems. Its unique furan-containing polyketide structure presents an interesting target for synthetic chemists and a potential starting point for the development of new therapeutic agents. Further research into its biosynthesis could unlock novel enzymatic tools for the production of complex molecules.

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